(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanol
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Overview
Description
(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanol is a compound that features a benzimidazole moiety attached to a phenyl ring, which is further connected to a methanol group. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanol typically involves the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of a suitable solvent and catalyst. One common method involves using N,N-dimethylformamide and sulfur as the reaction medium . The reaction proceeds through the formation of a benzimidazole intermediate, which is then further functionalized to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a carboxylic acid.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of (3-(1H-Benzo[d]imidazol-2-yl)phenyl)carboxylic acid.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of functional materials and organic ligands.
Mechanism of Action
The mechanism of action of (3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(1H-Benzo[d]imidazol-2-yl)(phenyl)methanone: Similar structure but with a ketone group instead of a methanol group.
(3-(1H-Benzo[d]imidazol-2-yl)phenyl)carboxylic acid: Oxidized form of the compound.
(3-(1H-Benzo[d]imidazol-2-yl)phenyl)amine: Amine derivative of the compound.
Uniqueness
(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methanol group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
CAS No. |
421553-25-5 |
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Molecular Formula |
C14H12N2O |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
[3-(1H-benzimidazol-2-yl)phenyl]methanol |
InChI |
InChI=1S/C14H12N2O/c17-9-10-4-3-5-11(8-10)14-15-12-6-1-2-7-13(12)16-14/h1-8,17H,9H2,(H,15,16) |
InChI Key |
GBOMHPYKQJIHHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=CC(=C3)CO |
Origin of Product |
United States |
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